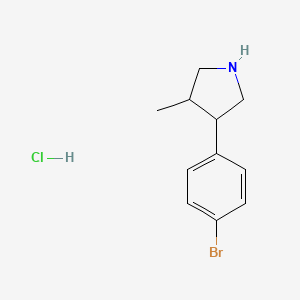

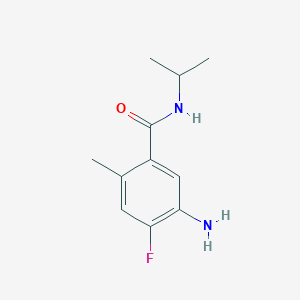

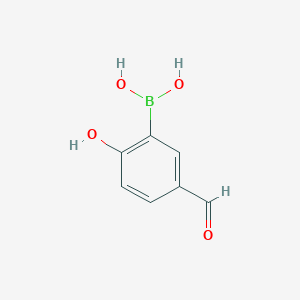

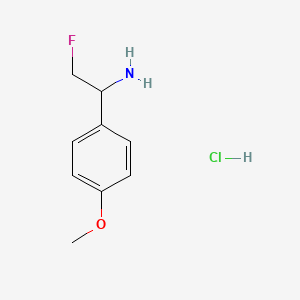

![molecular formula C7H7BrN4O B1450778 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 55457-59-5](/img/structure/B1450778.png)

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Vue d'ensemble

Description

The compound “8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one” belongs to the class of organic compounds known as triazinones. These are aromatic heterocyclic compounds containing a triazine ring substituted by one oxo group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms. The presence of the bromo and methyl groups, as well as the pyrazolo ring, would further influence the chemical behavior of this compound .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The bromo group could potentially undergo substitution reactions, while the methyl groups could participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group could increase the compound’s molecular weight and potentially influence its boiling/melting point and solubility .Applications De Recherche Scientifique

Enzymic Activity as Phosphodiesterase Inhibitors

Pyrazolo[1,5-a]-1,3,5-triazines , including variants like 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one , have been studied for their inhibitory activity on cyclic AMP phosphodiesterase from various sources like bovine brain, bovine heart, and rabbit lung. Some of these compounds have been found to be more potent inhibitors than theophylline, a known phosphodiesterase inhibitor. The stepwise synthesis of these compounds and their structure-activity relationships have been reviewed in detail (Senga et al., 1982).

Synthesis Towards CRHR1 Antagonists

A novel synthetic protocol for 8-aryl substituted pyrazolo[1,5-α][1,3,5]triazin-4(3H)-ones was developed using Pd-catalyzed C-H arylation. This method enabled the synthesis of a precursor for MJL1-109-2, a known nonpeptide CRHR-1 antagonist. The reaction yield was influenced by factors like the presence of a phosphine ligand and base selection (Long et al., 2015).

Efficient Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazines

An efficient two-step synthesis of 8-acylated pyrazolo[1,5-a]-1,3,5-triazines has been developed. This synthesis involved using an N-methyl-N-phenylamino activating group and a subsequent regioselective acylation at position 8, followed by displacement with various amines (Raboisson et al., 2002).

Phosphodiesterase Type 4 Inhibitors

A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were evaluated as potent phosphodiesterase type 4 inhibitors. This evaluation led to the discovery of new compounds with high isoenzyme selectivity. An innovative synthesis approach involving palladium-mediated cross-coupling reactions was developed for these compounds (Raboisson et al., 2003).

Synthesis of Novel Platinum(II) Complexes

Platinum(II) complexes with 6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4(3H)-one derivatives were synthesized and characterized. These complexes were evaluated for their antiproliferative activity against various human cell lines, showing lower activity compared to cisplatin (Łakomska et al., 2005).

Aerobic Oxidation of Primary Alcohols

A copper complex bearing a TEMPO moiety was used as a catalyst for the aerobic oxidation of primary alcohols. The compound demonstrated the ability to catalyze the selective oxidation of benzyl alcohol to benzaldehyde and exhibited the 'galactose oxidase activity' for non-activated alkyl alcohols as well (Lu et al., 2008).

Antiproliferative Activity

A new synthesis of 4-phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one was developed, exploring its antiproliferative activity against human lung and breast cancer cell lines. This compound showed more activity against lung cancer cells than breast cancer cells (Smolnikov et al., 2017).

Anti-Cancer Activity of Phenyl Substituted Pyrazolo[1,5-a][1,3,5]triazines

A study of 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines showed a correlation between the electron structure of these compounds and their anti-cancer activity. The introduction of phenyl substituents appeared to enhance their potential for interaction with protein molecules, which might be related to their anti-cancer efficacy (Velihina et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O/c1-3-5(8)6-9-4(2)10-7(13)12(6)11-3/h1-2H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVCSXPJUPEDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1Br)N=C(NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724916 | |

| Record name | 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

CAS RN |

55457-59-5 | |

| Record name | 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

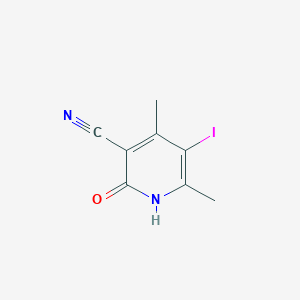

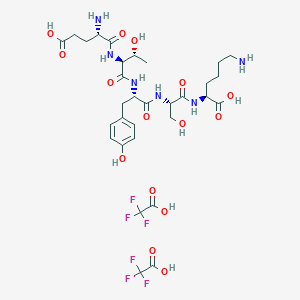

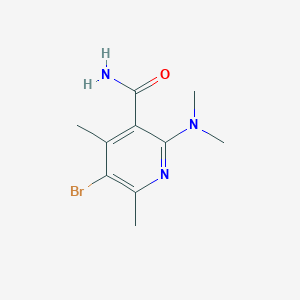

![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)